molecular formula C14H17ClFN3O2 B5425761 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

Cat. No.: B5425761
M. Wt: 313.75 g/mol
InChI Key: AJJCDCGUTKUGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible route could be the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable amine to form the piperazine ring . This could then be followed by acylation with an appropriate acyl chloride to introduce the N-methylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the benzyl group is a phenyl ring attached to a methylene group .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions with electrophiles due to the presence of nitrogen atoms . Additionally, the benzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring could potentially make the compound more soluble in water compared to compounds with similar molecular weights . The compound’s melting point, boiling point, and other physical properties would also depend on its exact structure .

Safety and Hazards

Based on the available data, this compound could potentially cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3O2/c1-17-13(20)7-12-14(21)18-5-6-19(12)8-9-10(15)3-2-4-11(9)16/h2-4,12H,5-8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJCDCGUTKUGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.